(2-Fluoro-6-iodophenyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-6-iodophenyl)(methyl)sulfane: is a chemical compound with the molecular formula C7H6FIS and a molecular weight of 268.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-iodophenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-iodophenol with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-6-iodophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in substitution reactions, where the iodine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Fluoro-6-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can trigger a cascade of biochemical events, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- (2-Fluorophenyl)(methyl)sulfane
- (6-Iodophenyl)(methyl)sulfane
- (2-Fluoro-6-chlorophenyl)(methyl)sulfane
Comparison:
- (2-Fluoro-6-iodophenyl)(methyl)sulfane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs .
- (2-Fluorophenyl)(methyl)sulfane lacks the iodine atom, resulting in different reactivity and potential applications .
- (6-Iodophenyl)(methyl)sulfane lacks the fluorine atom, which affects its chemical behavior and interactions .
- (2-Fluoro-6-chlorophenyl)(methyl)sulfane has a chlorine atom instead of iodine, leading to variations in its chemical and physical properties .
Properties
IUPAC Name |
1-fluoro-3-iodo-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTOLHIZAXPAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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